Myricanone

Overview

Description

Mechanism of Action

Target of Action

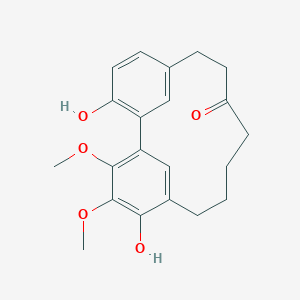

Myricanone, a cyclic diarylheptanoid, is primarily known to target the microtubule-associated protein tau (MAPT) . MAPT plays a crucial role in stabilizing microtubules in cells and is implicated in several neurodegenerative diseases, including Alzheimer’s disease .

Mode of Action

This compound interacts with its target, MAPT, by inhibiting its function . This inhibition leads to a decrease in the levels of MAPT, which can help mitigate the symptoms of diseases where MAPT accumulation is a problem, such as Alzheimer’s disease .

Biochemical Pathways

The biosynthesis of this compound involves the incorporation of two molecules of 4-coumaric acid . This process results in the formation of cyclic diarylheptanoids, such as myricanol and this compound .

Pharmacokinetics

Information about its bioavailability, metabolism, and excretion is currently limited

Result of Action

This compound has been shown to exhibit cytotoxic activity against cancer cells . It is also known to have anti-androgenic activity, which could be beneficial in conditions like prostate cancer .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially affect its action. More research is needed to understand these influences .

Biochemical Analysis

Biochemical Properties

Myricanone interacts with various biomolecules in biochemical reactions. It is derived from two molecules of 4-coumaric acid .

Cellular Effects

This compound has significant cytotoxic effects on HepG2 liver cancer cells . It induces apoptosis in these cells through the generation of reactive oxygen species, depolarization of the mitochondrial membrane, early release of cytochrome-c, down-regulation of HSP70, and activation of a caspase cascade . It has no or insignificant cytotoxic effects on normal liver cells (WRL-68) in vitro .

Molecular Mechanism

The anticancer mechanism of this compound has yet to be clearly established . It is known that this compound induces apoptosis in HepG2 cells through the generation of reactive oxygen species, depolarization of the mitochondrial membrane, early release of cytochrome-c, down-regulation of HSP70, and activation of a caspase cascade .

Temporal Effects in Laboratory Settings

It is known that myricanol and this compound, cyclic diarylheptanoids, are derived from two molecules of 4-coumaric acid in feeding experiments of Myrica rubra young shoots .

Metabolic Pathways

It is known to be derived from two molecules of 4-coumaric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Myricanone can be synthesized through the incorporation of two molecules of 4-coumaric acid. This process involves feeding Myrica rubra young shoots with 4-[8,9-13C2]coumaric acid, followed by mass spectrometric and nuclear magnetic resonance analyses to confirm the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the bark of Myrica rubra using aqueous ethanol. The extract is then subjected to various chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Myricanone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Myricanone has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other diarylheptanoids and related compounds.

Biology: this compound exhibits significant biological activities, including anti-tumor and anti-androgenic effects. .

Medicine: Due to its anti-tumor properties, this compound is being investigated for its potential use in cancer therapy.

Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Comparison with Similar Compounds

Myricanol: Another diarylheptanoid with anti-tumor and anti-androgenic properties.

Myricitrin: Known for its antioxidant and anti-inflammatory activities.

Quercitrin: Exhibits anti-inflammatory and antioxidant effects.

Betulin: A triterpenoid with anti-cancer and anti-inflammatory properties

Myricanone stands out due to its potent anti-tumor and anti-androgenic activities, making it a compound of significant interest in scientific research and pharmaceutical development.

Properties

IUPAC Name |

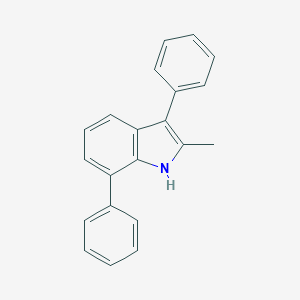

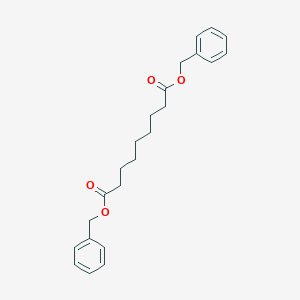

3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSNTUQTNQSIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186218 | |

| Record name | Myricanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32492-74-3 | |

| Record name | 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32492-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032492743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myricanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | Myricanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does myricanone exert its anticancer effects?

A1: this compound induces apoptosis, a programmed cell death, in cancer cells. This is achieved through a multi-faceted approach:

- Caspase Activation: this compound activates caspases, enzymes central to the execution of apoptosis. [, , ]

- NF-κB and STAT3 Downregulation: It suppresses the activity of Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key transcription factors involved in cell survival and proliferation. []

- Cell Cycle Arrest: this compound disrupts the cell cycle, forcing cancer cells to halt their growth. The specific phase of arrest (G0/G1 or S phase) appears to be cell line dependent. [, ]

- Drug-DNA Interaction: this compound interacts with DNA, potentially altering its conformation and interfering with vital cellular processes. []

Q2: Beyond anticancer activity, what other biological effects does this compound exhibit?

A2: Research indicates that this compound possesses additional beneficial properties:

- Antioxidant Activity: It effectively scavenges free radicals, protecting cells from oxidative damage. [, , ]

- Anti-Inflammatory Activity: this compound exhibits anti-inflammatory effects, potentially by modulating inflammatory pathways. [, ]

- Anti-Androgenic Activity: Studies suggest this compound inhibits testosterone 5α-reductase, an enzyme involved in androgen production. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H24O5 and a molecular weight of 356.42 g/mol. [, , ]

Q4: How is this compound structurally characterized?

A4: Various spectroscopic techniques are employed to elucidate the structure of this compound:

- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments provide detailed information about the carbon and hydrogen framework of the molecule. []

- Infrared Spectroscopy (IR): IR spectroscopy reveals the functional groups present in this compound. [, ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) confirms the molecular weight and provides insights into the fragmentation pattern. [, ]

- X-ray Crystallography: X-ray crystallographic analysis of this compound derivatives has confirmed its meta,meta-bridged biphenyl structure. [, ]

Q5: Is there information available about the stability of this compound?

A5: The scientific literature does not provide comprehensive data on this compound's stability under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies.

Q6: Have computational methods been applied to study this compound?

A6: Yes, computational chemistry tools have been employed:

- Molecular Docking: Molecular docking studies have investigated the interactions of this compound with potential protein targets, providing insights into its binding affinity and potential mechanism of action. [, , ]

- Molecular Mechanics Calculations: Molecular mechanics (MM) calculations have been used to explore the conformational preferences of this compound and its derivatives. []

Q7: What in vitro models have been used to study the activity of this compound?

A7: Several cancer cell lines have been used to evaluate this compound's anticancer properties:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.